m-PEG11-Tos is a chemical compound that consists of a polyethylene glycol (PEG) chain linked to a tosyl group. This compound serves as a versatile reagent in bioconjugation and pharmaceutical applications, particularly in the development of targeted therapies and drug delivery systems. The presence of the tosyl group enhances its reactivity, making it effective for attaching to various biomolecules.
Source and Classification
m-PEG11-Tos is classified under PEG linkers, specifically as a methoxy PEG derivative with a tosyl functional group. It is commonly sourced from chemical suppliers specializing in bioconjugation reagents, such as MedChemExpress and AxisPharm, which provide high-purity variants for research applications .
Methods and Technical Details
The synthesis of m-PEG11-Tos typically involves the coupling of methoxy-terminated polyethylene glycol with a tosyl chloride. The general procedure can be summarized as follows:
This method allows for the production of high-purity m-PEG11-Tos suitable for various applications .
Structure and Data
The molecular structure of m-PEG11-Tos can be represented as follows:
The structure features a linear PEG chain with an average of 11 ethylene glycol units, terminated by a methoxy group on one end and a tosyl group on the other end. The tosyl group acts as an excellent leaving group during nucleophilic substitution reactions, enhancing the compound's utility in bioconjugation .
Reactions and Technical Details
m-PEG11-Tos participates in various chemical reactions primarily through its tosyl functional group. Key reactions include:
These reactions are crucial for developing targeted drug delivery systems and improving pharmacokinetics in therapeutic applications .
Process and Data
The mechanism of action for m-PEG11-Tos primarily revolves around its ability to facilitate the conjugation of biomolecules through nucleophilic substitution. Upon exposure to nucleophiles, the tosyl group leaves, forming a covalent bond with the nucleophile while simultaneously linking the PEG chain to the biomolecule.
This process significantly improves the solubility and stability of therapeutic agents, reducing immunogenicity and enhancing their pharmacokinetic properties. Such modifications are particularly valuable in developing antibody-drug conjugates and other targeted therapies .
Physical Properties
Chemical Properties
These properties make m-PEG11-Tos an effective linker for various biochemical applications .
m-PEG11-Tos has numerous scientific uses, including:
M-PEG11-Tos (methoxy-polyethylene glycol11-tosylate) is a specialized linker featuring a hydrophilic polyethylene glycol (PEG) chain terminated with a methoxy group at one end and a tosylate (p-toluenesulfonate) group at the other. The tosylate group serves as a superior leaving group due to its resonance-stabilized anionic character upon dissociation, enabling efficient nucleophilic displacement reactions [1] [2]. This reactivity profile allows conjugation with diverse nucleophiles (amines, thiols, hydroxyls) in biomolecule functionalization and drug delivery systems [6] [8].
The PEG11 spacer—a chain of 11 ethylene oxide units—imparts critical aqueous solubility and reduces steric hindrance during conjugation. This hydrophilicity mitigates aggregation and enhances biocompatibility in bioconjugation applications [2] [8]. Structural modularity enables customization; for example, asymmetric design (methoxy vs. tosylate termini) supports directional conjugation strategies [6].
Table 1: Structural Attributes of m-PEGn-Tos Variants
PEG Chain Length (n) | Molecular Weight (Da) | Solubility in Water | Primary Applications |
---|---|---|---|
3 | 274.33 | Moderate | Small-molecule conjugation |
11 | 626.76 | High | Protein modification, drug delivery |
21 | 1053.26 | Very high | Nanoparticle stabilization |
The tosylate group undergoes bimolecular nucleophilic substitution (SN2) reactions, characterized by a concerted backside attack mechanism. This process inverts stereochemistry at the reaction center and exhibits second-order kinetics [7]. Key factors influencing reaction efficiency include:
Combinatorial optimization strategies enable empirical determination of optimal reaction parameters. Screening nucleophile/PEG ratios, temperatures, and catalysts (e.g., K2CO3) maximizes yield while minimizing di-adduct formation [5].
Table 2: Reaction Parameters for m-PEG11-Tos Functionalization
Nucleophile | Optimal Temperature | Reaction Time (h) | Byproduct Control Strategy |
---|---|---|---|
Primary amine | 40°C–50°C | 12–18 | 2x nucleophile excess |
Thiol | 25°C–30°C | 4–8 | Nitrogen atmosphere |
Hydroxyl | 60°C–80°C | 24–48 | Anhydrous conditions |
Traditional Stepwise Synthesis
Conventional approaches use acid-labile dimethoxytrityl (DMTr) protecting groups. Each PEG elongation cycle requires:
One-Pot Phenethyl-Based Strategy
Innovative methodologies employ base-labile phenethyl protecting groups (-(CH2)2Ph), enabling single-vessel synthesis:
Table 3: Performance Comparison of PEG11 Synthesis Methods
Parameter | Stepwise (DMTr) | One-Pot (Phenethyl) | Improvement |
---|---|---|---|
Steps per elongation cycle | 3 | 2 | 33% reduction |
Intermediate purifications | 1 per cycle | None | 100% reduction |
Estimated yield per cycle | 75%–85% | 88%–92% | >10% increase |
Integration Complexity
Scaling laboratory synthesis to manufacturing requires harmonizing disparate processes: tosylation purification, PEG chain elongation, and quality control. Incompatible equipment (e.g., glass-lined reactors vs. carbon steel) and workflow discontinuities generate bottlenecks. Standardized protocols across multi-vendor systems—as advocated by Industry 4.0 frameworks—enhance interoperability but demand rigorous cross-validation [9].
Resource Management
Process Optimization Barriers
Table 4: Scalability Factors in Industrial Production
Challenge Category | Specific Hurdle | Mitigation Strategy |
---|---|---|
System Integration | Multi-vendor equipment compatibility | Adopt SmartFactoryKL standardization [9] |
Information Management | Batch tracking across sites | Centralized PLM systems (e.g., Teamcenter) [4] |
Resource Allocation | Cryogenic reaction capabilities | Modular reactor units with shared cooling |
Yield Optimization | Crystallization development | High-throughput solvent screening |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: